molecular formula C10H10O5 B1253924 3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one

3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one

Cat. No.: B1253924
M. Wt: 210.18 g/mol
InChI Key: QDYDSSIAOAIEGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-disubstituted benzofurans with suitable reagents can lead to the formation of the desired compound . Photochemical reactions have also been employed to synthesize benzofuran derivatives, utilizing light to induce cyclization and subsequent aromatization .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions. The use of green chemistry principles, such as employing green solvents and catalysts, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .

Scientific Research Applications

3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one stands out due to its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H10O5/c1-13-5-3-6-8(7(4-5)14-2)10(12)15-9(6)11/h3-4,10,12H,1-2H3

InChI Key

QDYDSSIAOAIEGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(OC2=O)O)C(=C1)OC

Synonyms

3-HDM-IBF cpd
3-hydroxy-4,6-dimethoxy-3H-isobenzofuran-1-one

Origin of Product

United States

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